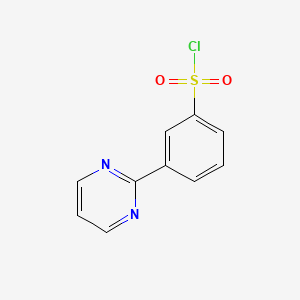

3-Pyrimidin-2-ylbenzenesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Pyrimidin-2-ylbenzenesulfonyl chloride is a useful research compound. Its molecular formula is C10H7ClN2O2S and its molecular weight is 254.69 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Therapeutic Applications

Anti-inflammatory and Antiallergic Agents

One prominent application of 3-pyrimidin-2-ylbenzenesulfonyl chloride is in the development of anti-inflammatory drugs. Research indicates that compounds derived from this sulfonyl chloride can act as antagonists of the Chemoattractant Receptor-homologous molecule expressed on T-helper type cells (CRTH2). This receptor plays a crucial role in allergic responses and inflammation, making these compounds potential candidates for treating conditions such as asthma, allergic rhinitis, and atopic dermatitis .

Antimicrobial Activity

Recent studies have explored the antibacterial properties of pyrimidine derivatives, including those related to this compound. For instance, hybrid compounds incorporating this moiety have shown promising results against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. These compounds exhibited significant inhibition of bacterial growth, with minimal inhibitory concentrations (MIC) comparable to established antibiotics like levofloxacin .

Synthesis of Bioactive Molecules

Molecular Design and Synthesis

The compound serves as a key intermediate in synthesizing various heterocycles with biological activity. For example, innovative methodologies have been developed to create diverse pyrimidine derivatives that exhibit potent anti-proliferative effects against cancer cell lines. The incorporation of the sulfonamide moiety has been linked to enhanced binding interactions with target proteins, particularly kinases involved in cancer progression .

| Compound Type | Biological Activity | Reference |

|---|---|---|

| CRTH2 antagonists | Anti-inflammatory | |

| Antibacterial hybrids | Antimicrobial against MRSA and P. aeruginosa | |

| Pyrimidine derivatives | Anti-proliferative against cancer |

Case Studies and Research Findings

Case Study: CRTH2 Antagonists

In a patent application, researchers described the synthesis of several compounds based on this compound that demonstrated efficacy in reducing inflammatory responses associated with allergic diseases. These compounds were tested in vitro and showed a significant reduction in cytokine release from activated immune cells, indicating their potential therapeutic role .

Case Study: Antimicrobial Efficacy

Another study focused on the antibacterial activity of novel pyrimidine derivatives synthesized from this compound. The results indicated that certain derivatives not only inhibited bacterial growth but also exhibited synergistic effects when combined with traditional antibiotics, suggesting a potential strategy for overcoming antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 3-Pyrimidin-2-ylbenzenesulfonyl chloride, and which reagents are critical for achieving high yields?

- Methodological Answer : The synthesis typically involves sulfonation of a benzene derivative followed by chlorination using thionyl chloride (SOCl₂) . The pyrimidinyl group may be introduced via cross-coupling reactions (e.g., Suzuki-Miyaura) requiring palladium catalysts and ligands such as tris-o-furylphosphine (tfp) . Key parameters include reaction temperature control (e.g., 0–5°C during chlorination), stoichiometric ratios (excess SOCl₂ for complete conversion), and anhydrous conditions to prevent hydrolysis. Purification via column chromatography with chloroform or methylene chloride as eluents is recommended .

Q. How should researchers characterize the structural integrity of this compound, particularly to confirm the position of functional groups?

- Methodological Answer : Use ¹H/¹³C NMR to verify substitution patterns on the benzene and pyrimidine rings (e.g., aromatic proton splitting patterns). High-resolution mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies sulfonyl chloride stretches (S=O peaks at ~1370 cm⁻¹ and 1170 cm⁻¹) . X-ray crystallography resolves ambiguities in regiochemistry but requires high-purity crystals grown in anhydrous benzene or toluene .

Advanced Research Questions

Q. What experimental strategies can address discrepancies in reported reactivity of this compound with amines under varying solvent conditions?

- Methodological Answer : Systematic kinetic studies under controlled pH (e.g., buffered vs. unbuffered systems) and solvent polarity (DMF vs. THF) isolate solvent effects . In situ monitoring via FTIR or LC-MS identifies intermediates (e.g., sulfonamides) and competing pathways (hydrolysis vs. nucleophilic substitution). Statistical tools like Design of Experiments (DoE) optimize conditions while accounting for interactions between variables (e.g., temperature, solvent, and amine nucleophilicity) .

Q. How does the electron-withdrawing pyrimidinyl group influence the electrophilicity of the sulfonyl chloride in nucleophilic substitution reactions?

- Methodological Answer : Computational studies (e.g., DFT calculations) reveal that the pyrimidinyl group enhances sulfonyl chloride electrophilicity via resonance and inductive effects, accelerating reactions with amines . Experimental validation involves Hammett substituent constant (σ) correlations with reaction rates. For example, electron-deficient pyrimidinyl derivatives exhibit faster sulfonamide formation compared to electron-rich analogs .

Q. Data Contradiction and Stability Analysis

Q. How should researchers interpret conflicting data on the stability of this compound in aprotic solvents under inert vs. ambient conditions?

- Methodological Answer : Contradictions often arise from trace moisture or solvent impurities. Controlled stability studies using Karl Fischer titration to quantify water content and GC-MS to detect decomposition products (e.g., sulfonic acids) are critical . Accelerated aging experiments with Arrhenius modeling predict shelf-life under varying temperatures. For long-term storage, solutions in methylene chloride:benzene (9:1) at –20°C under argon are optimal .

Q. What mechanistic insights explain unexpected byproduct formation during the coupling of this compound with heterocyclic amines?

- Methodological Answer : Competing pathways (e.g., chloride displacement vs. pyrimidine ring activation) can be probed via isotopic labeling (e.g., ³⁵S-labeled sulfonyl chloride) and trapping experiments with radical scavengers . LC-MS/MS analysis of reaction quenches at intermediate timepoints identifies transient species, while computational modeling (MD simulations) maps energy barriers for alternative pathways .

Q. Methodological Tables

Table 1: Key Reagents and Conditions for Sulfonyl Chloride Synthesis

| Step | Reagents/Conditions | Critical Parameters | Reference |

|---|---|---|---|

| Sulfonation | H₂SO₄, SO₃, or chlorosulfonic acid | Temperature control (0–5°C) | |

| Chlorination | SOCl₂, reflux in anhydrous benzene | Excess SOCl₂, inert atmosphere | |

| Cross-Coupling | Pd(PPh₃)₄, tfp, arylboronic acid | Ligand selection, degassing |

Table 2: Stability of this compound in Solvents

| Solvent | Decomposition Rate (25°C, 24h) | Key Decomposition Product | Reference |

|---|---|---|---|

| Methylene chloride | <5% | Sulfonic acid | |

| Tetrahydrofuran | 15–20% | Pyrimidine-SO₃H | |

| Dimethylformamide | >30% | Multiple byproducts |

Propriétés

Numéro CAS |

915707-50-5 |

|---|---|

Formule moléculaire |

C10H7ClN2O2S |

Poids moléculaire |

254.69 g/mol |

Nom IUPAC |

3-pyrimidin-2-ylbenzenesulfonyl chloride |

InChI |

InChI=1S/C10H7ClN2O2S/c11-16(14,15)9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1-7H |

Clé InChI |

IGZSWRUGAYXXJV-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)C2=NC=CC=N2 |

SMILES canonique |

C1=CC(=CC(=C1)S(=O)(=O)Cl)C2=NC=CC=N2 |

Pictogrammes |

Corrosive |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.